molecular formula C16H15NO3 B15037695 4-[(4-ethylbenzoyl)amino]benzoic Acid

4-[(4-ethylbenzoyl)amino]benzoic Acid

Cat. No.: B15037695
M. Wt: 269.29 g/mol
InChI Key: KYXPBKSVVRVFDN-UHFFFAOYSA-N
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Description

4-[(4-Ethylbenzoyl)amino]benzoic acid is a benzoic acid derivative featuring an ethyl-substituted benzoyl group attached via an amide linkage to the para position of the benzoic acid core.

The ethyl group on the benzoyl moiety contributes moderate lipophilicity, which may enhance membrane permeability compared to more polar derivatives. Benzoic acid derivatives are widely studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, with structural modifications (e.g., substituent type, position) playing a critical role in modulating these effects .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[(4-ethylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(8-10-14)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

KYXPBKSVVRVFDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylbenzoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-ethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-aminobenzoic acid+4-ethylbenzoyl chloride4-[(4-ethylbenzoyl)amino]benzoic acid\text{4-aminobenzoic acid} + \text{4-ethylbenzoyl chloride} \rightarrow \text{this compound} 4-aminobenzoic acid+4-ethylbenzoyl chloride→4-[(4-ethylbenzoyl)amino]benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-ethylbenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-ethylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the benzoyl or aryl rings significantly influence solubility, acidity, and biological activity. Key comparisons include:

Compound Name Substituent(s) Key Properties Reference
4-[(4-Ethylbenzoyl)amino]benzoic acid 4-Ethylbenzoyl Moderate lipophilicity; weak electron-donating effect from ethyl group.
4-(4-Nitrobenzylideneamino)benzoic acid 4-Nitrobenzylidene Strong electron-withdrawing nitro group; increased reactivity in electrophilic substitutions.
4-[(4-Dimethylaminobenzylidene)amino]benzoic acid 4-Dimethylaminobenzylidene Electron-rich due to dimethylamino group; enhanced UV absorbance (λmax 341 nm in methanol).
4-[(4-Chlorophenyl)sulfonyl]benzoic acid 4-Chlorophenylsulfonyl Polar sulfonyl group; potential for hydrogen bonding and improved water solubility.
4-{[4-(Decyloxy)benzoyl]amino}benzoic acid 4-Decyloxybenzoyl High lipophilicity from decyloxy chain; likely reduced aqueous solubility.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Improve stability against nucleophilic attack but may reduce bioavailability due to polarity .
  • Long Alkyl Chains (e.g., decyloxy): Significantly increase lipophilicity, favoring membrane penetration but limiting solubility .

Spectral Characterization

  • UV-Vis Spectroscopy: Nitro and dimethylamino substituents cause significant redshift in λmax (e.g., nitro: ~267 nm; dimethylamino: ~341 nm) due to extended conjugation .
  • IR Spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹, while carboxylic acid O-H stretches are observed at ~2500–3300 cm⁻¹ .

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